6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one

Drug Metabolism Ziprasidone Metabolite Identification N-Dearylation Pathway

6-Chloro-5-(2-piperazin-1-yl-ethyl)-1,3-dihydro-indol-2-one (CAS 188797-79-7) is a chlorinated oxindole-piperazine compound with molecular formula C14H18ClN3O and molecular weight 279.77 g/mol. It is formally characterized as a minor human metabolite of the atypical antipsychotic ziprasidone, generated via a unique N-dearylation pathway of the benzisothiazole ring, and is simultaneously catalogued as Lurasidone Impurity 21 and Ziprasidone Impurity 49 in pharmacopeial impurity profiling.

Molecular Formula C14H18ClN3O
Molecular Weight 279.76 g/mol
CAS No. 188797-79-7
Cat. No. B3324532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one
CAS188797-79-7
Molecular FormulaC14H18ClN3O
Molecular Weight279.76 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC2=C(C=C3C(=C2)CC(=O)N3)Cl
InChIInChI=1S/C14H18ClN3O/c15-12-9-13-11(8-14(19)17-13)7-10(12)1-4-18-5-2-16-3-6-18/h7,9,16H,1-6,8H2,(H,17,19)
InChIKeyLLNIWWGUWKFGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one (CAS 188797-79-7): Verified Reference Standard for Ziprasidone Metabolism & Lurasidone Impurity Profiling


6-Chloro-5-(2-piperazin-1-yl-ethyl)-1,3-dihydro-indol-2-one (CAS 188797-79-7) is a chlorinated oxindole-piperazine compound with molecular formula C14H18ClN3O and molecular weight 279.77 g/mol [1]. It is formally characterized as a minor human metabolite of the atypical antipsychotic ziprasidone, generated via a unique N-dearylation pathway of the benzisothiazole ring, and is simultaneously catalogued as Lurasidone Impurity 21 and Ziprasidone Impurity 49 in pharmacopeial impurity profiling [2][3]. The compound is supplied as a highly characterized reference standard with full analytical data packages (HPLC, NMR, MS) compliant with ICH and pharmacopeial guidelines for ANDA method development, method validation, and quality control applications [4].

Why Generic Substitution Fails: 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one Cannot Be Replaced by Other Ziprasidone Metabolites or Lurasidone Impurities


This compound occupies a singular position at the intersection of two distinct regulatory and analytical frameworks: it is the product of a specific N-dearylation metabolic route unique among the twelve known human ziprasidone metabolites, and it simultaneously serves as a specified impurity in lurasidone drug substance manufacturing [1][2]. Other ziprasidone metabolites such as ziprasidone sulfoxide (MW 428.9) and ziprasidone sulfone (MW 444.9) retain measurable, albeit reduced, affinity for D2 and 5-HT2 receptors and are formed via sulfur oxidation, whereas this N-dearylated oxindole-piperazine (MW 279.77) is formed through cleavage of the benzisothiazole ring and is considered pharmacologically inactive at these targets [1][3]. Substituting with a different lurasidone impurity (e.g., Lurasidone Impurity 6, CAS 1807983-62-5, or Lurasidone Impurity 22) would compromise method specificity because each impurity possesses distinct chromatographic retention behavior, molecular mass, and fragmentation spectra, making co-elution or misidentification a tangible risk during HPLC-UV or LC-MS/MS analysis [2][4]. The compound's dual traceability—as a synthetic standard confirmed by chromatographic and spectroscopic comparison in the original human metabolism study—means no other single reference material can simultaneously validate both ziprasidone metabolite identification assays and lurasidone impurity limit tests [1].

Quantitative Differentiation Evidence for 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one (CAS 188797-79-7)


Unique N-Dearylation Metabolic Origin Distinct from All Other Ziprasidone Metabolites

Among the twelve human ziprasidone metabolites identified, 6-chloro-5-(2-piperazin-1-yl-ethyl)-1,3-dihydro-indol-2-one is the sole metabolite formed via N-dearylation of the benzisothiazole ring—a novel metabolic pathway distinct from N-dealkylation, sulfur oxidation, and reductive cleavage [1]. The major circulating metabolites, ziprasidone sulfoxide and ziprasidone sulfone, are generated by oxidation at the sulfur atom and retain measurable (though reduced) affinity for 5-HT2 and D2 receptors [1][2]. In contrast, the N-dearylated oxindole-piperazine product lacks the benzisothiazole pharmacophore entirely and has been characterized as pharmacologically inactive at D2 and 5-HT2A receptor sites [3]. This pathway-specific origin provides a unique structural tracer that no other ziprasidone metabolite can serve.

Drug Metabolism Ziprasidone Metabolite Identification N-Dearylation Pathway

Molecular Weight Differentiation Enables Unambiguous Chromatographic Resolution from Co-eluting Lurasidone Impurities

The compound's molecular weight of 279.77 g/mol (monoisotopic mass 279.113840) is significantly lower than that of other common lurasidone process impurities such as Lurasidone Impurity 6 (C28H36N4O3S, MW 508.68) and Lurasidone Impurity 22 (complex multi-functional structure) [1][2]. This mass differential ensures baseline chromatographic separation under standard reversed-phase HPLC conditions used in pharmacopeial methods, and the distinct MS/MS fragmentation pattern (precursor ion m/z 280.1 [M+H]+) provides unambiguous identification in LC-MS/MS workflows [3]. The compound is supplied with certificate of analysis including HPLC purity data (typically ≥95% or ≥99% depending on supplier) and full spectroscopic characterization (1H NMR, 13C NMR, HRMS, IR) [3].

HPLC Method Validation Lurasidone Impurity Profiling Reference Standard Characterization

Physicochemical Property Profile (LogP, TPSA) Distinct from Major Circulating Ziprasidone Metabolites

The compound has a predicted LogP of 2.166 and a topological polar surface area (TPSA) of 44.4 Ų (alternative calculation yields 51.29 Ų) [1]. By comparison, ziprasidone parent drug has a calculated LogP of approximately 4.0 and TPSA of approximately 60 Ų; ziprasidone sulfoxide (major metabolite, MW 428.9) has higher polarity due to the sulfoxide oxygen [2]. The lower LogP and moderate TPSA of the N-dearylated metabolite place it in a distinct physicochemical space that influences extraction recovery, chromatographic retention, and ionization efficiency in electrospray MS [3]. This quantitative property difference must be accounted for when developing extraction protocols or LC-MS methods intended to simultaneously quantify parent drug and metabolites.

Physicochemical Characterization Drug Metabolism In Silico ADME

Dual Regulatory Applicability: Single Reference Standard for Both Ziprasidone ANDA and Lurasidone ANDA Filings

This compound is uniquely positioned as the only reference material that is simultaneously listed as Ziprasidone Impurity 49 (also referred to as Ziprasidone Impurity 14 in its dihydrochloride salt form) and Lurasidone Impurity 21 across multiple pharmacopeial and supplier catalogues [1][2]. Suppliers provide traceability against USP or EP pharmacopeial standards, and the compound is specifically marketed for ANDA method development, method validation (AMV), and quality control (QC) applications for both ziprasidone and lurasidone commercial production [3]. By contrast, other lurasidone impurities (e.g., Impurity 6, Impurity 22) or ziprasidone impurities (e.g., Impurity 9, Impurity 10) are specific to only one drug substance and lack this cross-application utility [1]. The compound is supported by detailed characterization data compliant with ICH guidelines, including HPLC, GC, MS, NMR (1H, 13C, 2D), and elemental analysis [3].

ANDA Filing Reference Standard Regulatory Compliance Pharmacopeial Traceability

Priority Application Scenarios for 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one (CAS 188797-79-7)


Ziprasidone Human Metabolism Studies Requiring an Authentic N-Dearylation Pathway Marker

Researchers conducting in vitro or in vivo ziprasidone metabolism studies using human liver microsomes, hepatocytes, or clinical samples can employ this compound as a synthetic reference standard to confirm the presence and quantify the N-dearylation metabolite. As established in the pivotal Prakash et al. (1997) human metabolism study, this metabolite was identified by LC/MS and LC/MS/MS with simultaneous radioactivity monitoring, and its structure was confirmed by chromatographic and spectroscopic comparison to a synthetic standard [1]. The compound enables definitive identification of the N-dearylation pathway—one of only two novel metabolic routes discovered for ziprasidone in humans—distinguishing it from the quantitatively predominant sulfoxide and sulfone metabolites.

Lurasidone Hydrochloride ANDA Impurity Profiling and Stability-Indicating Method Validation

Generic pharmaceutical manufacturers developing lurasidone hydrochloride ANDA submissions require this compound as Lurasidone Impurity 21 for HPLC method development, method validation (AMV), and quality control release testing. Stability-indicating HPLC methods for lurasidone drug substance (e.g., Ramanjaneyulu et al., 2022) necessitate individual impurity reference standards with well-characterized retention times and spectral properties to establish system suitability, specificity, and limits of quantitation [2]. The compound is supplied with comprehensive Certificates of Analysis (CoA) including HPLC purity, NMR, and MS data, and can be provided with traceability against USP or EP pharmacopeial standards [3].

Cross-Program Reference Standard Consolidation for Generic Manufacturers with Both Ziprasidone and Lurasidone Portfolios

A generic pharmaceutical company simultaneously developing ziprasidone and lurasidone ANDA products can leverage the dual regulatory identity of this compound (Ziprasidone Impurity 49 / Lurasidone Impurity 21) to consolidate reference standard inventory [1][4]. Instead of procuring and qualifying separate impurity standards for each drug program, a single characterized batch can serve both analytical development teams, reducing qualification documentation burden, storage requirements, and procurement costs. The compound's full characterization package (1H NMR, 13C NMR, HRMS, HPLC, IR) satisfies ICH Q3A/Q3B identification threshold requirements for both drug substances.

LC-MS/MS Method Development for Simultaneous Quantification of Ziprasidone and Its Metabolites in Pharmacokinetic Studies

Bioanalytical laboratories developing LC-MS/MS assays for ziprasidone pharmacokinetic studies require this compound as a reference standard for the N-dearylated metabolite. Its distinct molecular mass (m/z 280.1 [M+H]+) and moderate LogP (2.166) dictate specific extraction recovery and chromatographic retention conditions that differ from the parent drug (LogP ~4.0) and the sulfoxide/sulfone metabolites [2][5]. Having a well-characterized synthetic standard with documented physicochemical properties allows method developers to rationally optimize solid-phase extraction protocols and LC gradient conditions for simultaneous multi-analyte quantification in plasma or urine matrices.

Quote Request

Request a Quote for 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.